Tert-butyl 4-benzoylpiperidine-1-carboxylate
CAS No.: 193217-39-9
Cat. No.: VC2356428
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193217-39-9 |
|---|---|
| Molecular Formula | C17H23NO3 |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | tert-butyl 4-benzoylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
| Standard InChI Key | ITLCXSHKUNNAHG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 |
Introduction
Structural Information
Tert-butyl 4-benzoylpiperidine-1-carboxylate is an organic compound with distinct structural features that contribute to its chemical behavior and potential applications. Understanding its molecular composition and physical properties provides insights into its role in various chemical processes.
Molecular Identity
The compound is characterized by the following molecular parameters:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃NO₃ |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 |
| InChI | InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
| InChIKey | ITLCXSHKUNNAHG-UHFFFAOYSA-N |
| CID | 10827307 |
The molecular structure consists of a piperidine ring with a benzoyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This arrangement creates a molecule with both hydrophobic and polar functional groups, contributing to its specific chemical properties .
Physical Properties
While comprehensive experimental physical data for this compound is limited in the search results, predicted collision cross-section data provides valuable information about its behavior in mass spectrometry applications:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 290.17508 | 168.9 |
| [M+Na]⁺ | 312.15702 | 179.3 |
| [M+NH₄]⁺ | 307.20162 | 175.4 |
| [M+K]⁺ | 328.13096 | 174.3 |
| [M-H]⁻ | 288.16052 | 170.5 |
| [M+Na-2H]⁻ | 310.14247 | 174.3 |
| [M]⁺ | 289.16725 | 170.7 |
| [M]⁻ | 289.16835 | 170.7 |
These values represent the theoretical collision cross-section areas of the compound with various adducts in mass spectrometry analysis, which is useful for analytical identification and characterization .
Synthetic Methodologies
Multiple synthetic routes have been developed for the preparation of tert-butyl 4-benzoylpiperidine-1-carboxylate, each with specific advantages in terms of yield, reagent availability, and reaction conditions. The following sections detail the documented synthetic approaches.
Potassium Hydrogen Carbonate Method
This high-yielding method utilizes basic conditions to facilitate the protection of 4-benzoylpiperidine with a Boc group:
| Parameter | Value |
|---|---|
| Yield | 98% |
| Base | Potassium hydrogen carbonate |
| Solvent System | H₂O-THF |
| Starting Material | 4-benzoylpiperidine hydrochloride |
| Boc Source | Di-tert-butyl dicarbonate |
The experimental procedure involves refluxing a mixture of 4-benzoylpiperidine hydrochloride (6.77 g, 30.0 mmol), di-tert-butyl dicarbonate (7.2 g, 33.0 mmol), and KHCO₃ (6.0 g, 60 mmol) in a water-THF mixture (50/20 mL) for 1 hour. The reaction mixture is subsequently extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Removal of solvents yields the product with excellent efficiency .
The proton NMR data for the product shows characteristic signals at δ 1.47 (s, 9H), 1.70 (m, 2H), 1.83 (m, 2H), 2.91 (m, 2H), 3.42 (m, 2H), 4.18 (brs, 2H), 7.46 (m, 2H), 7.56 (m, 1H), and 7.93 (m, 2H), confirming the structure of tert-butyl 4-benzoylpiperidine-1-carboxylate .
Triethylamine Method
An alternative synthetic approach employs triethylamine as the base in acetonitrile:
| Parameter | Value |
|---|---|
| Yield | 94% |
| Base | Triethylamine |
| Solvent | Acetonitrile |
| Temperature | 25°C |
| Reaction Time | 16 hours |
In this procedure, 4-benzoylpiperidine hydrochloride (400 mg, 1.78 mmol) is dissolved in acetonitrile (8 mL), followed by addition of triethylamine (1.25 mL, 8.9 mmol) and di-tert-butyl dicarbonate (465 mg, 2.13 mmol). The reaction is stirred at 25°C for 16 hours. After workup, which includes concentration under reduced pressure and partitioning between ethyl acetate and dilute HCl, the product is obtained as a white solid with 94% yield .
The NMR data for this product (400 MHz, CDCl₃) shows signals at δ 7.94 (d, J=7.53 Hz, 2H), 7.58 (t, J=7.00 Hz, 1H), 7.48 (t, J=7.50 Hz, 2H), 4.17 (br. s, 2H), 3.35-3.47 (m, 1H), 2.79-2.99 (m, 2H), 1.78-1.91 (m, 2H), 1.65-1.78 (m, 2H), and 1.47 (s, 9H), consistent with the expected structure .
DMAP-Catalyzed Method
A third synthetic route utilizes 4-dimethylaminopyridine (DMAP) as a catalyst along with triethylamine in tetrahydrofuran:
| Parameter | Value |
|---|---|
| Yield | 66% |
| Base | Triethylamine |
| Catalyst | DMAP |
| Solvent | Tetrahydrofuran |
| Temperature | 20°C |
| Reaction Time | 3 hours |
This method involves the reaction of 4-benzoylpiperidine hydrochloride with di-tert-butyl dicarbonate in the presence of triethylamine and catalytic DMAP. Although this approach provides a lower yield (66%) compared to the previous methods, it offers a shorter reaction time of 3 hours .
Analytical Characterization
Analytical data is essential for confirming the identity and purity of tert-butyl 4-benzoylpiperidine-1-carboxylate in research and synthetic applications.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information for this compound. The proton NMR data, as mentioned in the synthesis sections, shows characteristic signals for the aromatic protons (δ 7.4-8.0), the tert-butyl group (δ 1.47), and the piperidine ring protons (δ 1.65-4.18) .
The pattern of signals, particularly the singlet at δ 1.47 (9H) for the tert-butyl group and the complex multiplets for the piperidine ring protons, serves as a distinctive fingerprint for identifying this compound in synthetic mixtures.
Mass Spectrometry
Mass spectrometry data, including the predicted collision cross-section values presented earlier, provides additional confirmation of the compound's molecular structure. The molecular ion peak at m/z 290.17508 [M+H]⁺ corresponds to the protonated form of the molecule, consistent with its molecular formula C₁₇H₂₃NO₃ .
Structure-Activity Relationships
The structural features of tert-butyl 4-benzoylpiperidine-1-carboxylate contribute to its potential biological activity and synthetic utility.
Functional Group Analysis
The compound contains several key functional groups:
-
The Boc protecting group (tert-butoxycarbonyl) on the piperidine nitrogen, which provides protection during synthetic manipulations and can be selectively removed under acidic conditions.
-
The benzoyl group at the 4-position of the piperidine ring, which introduces a ketone functionality that can undergo various transformations such as reduction, nucleophilic addition, or Wittig reactions.
-
The piperidine ring, a common scaffold in many pharmaceutically active compounds, which provides a rigid structure and potential binding sites for biological targets.
These functional groups collectively determine the reactivity profile and potential applications of the compound in medicinal chemistry and organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume